Trans-3-(Boc-amino)cyclobutylpropanoic acid Trans-3-(Boc-amino)cyclobutylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 2231664-26-7
VCID: VC6035713
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.303

Trans-3-(Boc-amino)cyclobutylpropanoic acid

CAS No.: 2231664-26-7

Cat. No.: VC6035713

Molecular Formula: C12H21NO4

Molecular Weight: 243.303

* For research use only. Not for human or veterinary use.

Trans-3-(Boc-amino)cyclobutylpropanoic acid - 2231664-26-7

Specification

CAS No. 2231664-26-7
Molecular Formula C12H21NO4
Molecular Weight 243.303
IUPAC Name 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key NLCJYYRLCOZQCL-KYZUINATSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Trans-3-(Boc-amino)cyclobutylpropanoic acid features a cyclobutyl ring substituted at the 3-position with a Boc-protected amine and a propanoic acid side chain (Fig. 1). The trans configuration ensures spatial separation of functional groups, optimizing steric and electronic interactions in synthetic applications.

Table 1: Key Structural and Identifier Data

PropertyValue
IUPAC Name3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4
Molecular Weight243.30 g/mol
CAS Number2231664-26-7
SMILESCC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
InChI KeyNLCJYYRLCOZQCL-KYZUINATSA-N

The Boc group ((CH3)3COC(O) \text{(CH}_3\text{)}_3\text{COC(O)}) provides steric protection for the amine, enabling controlled reactivity during multi-step syntheses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of trans-3-(Boc-amino)cyclobutylpropanoic acid involves multi-step organic reactions, often starting from cyclobutylmethanol . A representative pathway includes:

  • Iodination: Cyclobutylmethanol is converted to cyclobutylmethyl iodide via nucleophilic substitution .

  • Condensation: Reaction with diethyl 2-acetamidomalonate forms a diester intermediate .

  • Hydrolysis and Resolution: Acidic hydrolysis yields a racemic amino acid, followed by enzymatic resolution using L-acylase to isolate the (S)-enantiomer .

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

Key Reaction:

CyclobutylmethanolSOCl2Cyclobutylmethyl chlorideNaICyclobutylmethyl iodideDiethyl 2-acetamidomalonateDiester intermediate\text{Cyclobutylmethanol} \xrightarrow{\text{SOCl}_2} \text{Cyclobutylmethyl chloride} \xrightarrow{\text{NaI}} \text{Cyclobutylmethyl iodide} \xrightarrow{\text{Diethyl 2-acetamidomalonate}} \text{Diester intermediate} HCl, H2ORacemic amino acidL-acylase(S)-Amino acidBoc2OTrans-3-(Boc-amino)cyclobutylpropanoic acid\xrightarrow{\text{HCl, H}_2\text{O}} \text{Racemic amino acid} \xrightarrow{\text{L-acylase}} \text{(S)-Amino acid} \xrightarrow{\text{Boc}_2\text{O}} \text{Trans-3-(Boc-amino)cyclobutylpropanoic acid}

Challenges and Optimizations

  • Stereochemical Control: Enzymatic resolution ensures high enantiomeric excess (ee > 99%) for pharmaceutical-grade material .

  • Solubility Issues: The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis.

Physicochemical Properties

Thermal and Solubility Data

While specific melting points are unreported, analogous Boc-protected cyclobutane derivatives exhibit melting points near 120–125°C . The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and tetrahydrofuran.

Table 2: Physicochemical Profile

PropertyValue
Solubility in Water<1 mg/mL
Solubility in DMSO>50 mg/mL
Storage Conditions2–8°C, inert atmosphere

Pharmaceutical Applications

Chiral Building Blocks

The compound’s rigid cyclobutane scaffold and Boc-protected amine make it a preferred intermediate for:

  • Peptidomimetics: Enhances metabolic stability in protease inhibitors .

  • Immunoproteasome Inhibitors: Key component in KZR-616, a clinical candidate for autoimmune diseases .

Case Study: KZR-616
KZR-616, an epoxyketone-based inhibitor, incorporates trans-3-(Boc-amino)cyclobutylpropanoic acid to selectively target immunoproteasome subunits (LMP7, LMP2). Preclinical studies demonstrate >100-fold selectivity over constitutive proteasomes, reducing inflammatory cytokines (TNFα, IL-6) in vivo .

Structure-Activity Relationship (SAR) Insights

  • P1 Side Chain: Substituting cyclobutane for larger groups (e.g., cyclohexane) decreases β5 proteasome affinity but improves selectivity .

  • Boc Deprotection: Controlled removal enables conjugation with fluorescent tags or pharmacokinetic modifiers.

Recent Research Advancements

Enhanced Solubility Derivatives

Modifying the cyclobutane ring with hydroxyl groups (e.g., trans-3-hydroxycyclobutyl analogs) improves aqueous solubility by 150-fold without compromising activity .

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) enhances tumor-specific delivery of proteasome inhibitors, reducing off-target toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator